molecular formula C16H9F3N4OS B5977926 N-[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-1,3-benzoxazol-2-amine

N-[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-1,3-benzoxazol-2-amine

Cat. No.: B5977926
M. Wt: 362.3 g/mol
InChI Key: AYULLHRYBLVTJR-UHFFFAOYSA-N
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Description

N-[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-1,3-benzoxazol-2-amine is a complex organic compound that features a combination of thiophene, pyrimidine, and benzoxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-1,3-benzoxazol-2-amine typically involves multi-step reactions. One common approach is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . These methods involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters to form aminothiophene derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale condensation reactions under controlled conditions. The use of microwave irradiation and specific catalysts, such as potassium t-butoxide, can enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-1,3-benzoxazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

N-[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-1,3-benzoxazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-1,3-benzoxazol-2-amine is unique due to its combination of three distinct moieties, which confer a wide range of chemical and biological properties. This makes it a versatile compound for various research and industrial applications .

Properties

IUPAC Name

N-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F3N4OS/c17-16(18,19)13-8-10(12-6-3-7-25-12)20-14(22-13)23-15-21-9-4-1-2-5-11(9)24-15/h1-8H,(H,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYULLHRYBLVTJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)NC3=NC(=CC(=N3)C(F)(F)F)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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